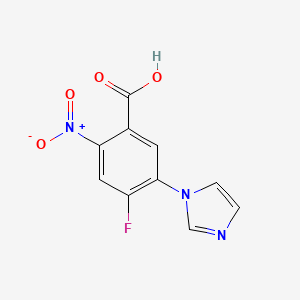

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-5-imidazol-1-yl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O4/c11-7-4-8(14(17)18)6(10(15)16)3-9(7)13-2-1-12-5-13/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXQKKIAHFIDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701219659 | |

| Record name | Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-65-9 | |

| Record name | Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid: Properties and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a benzoic acid moiety, a nitro group, a fluorine atom, and an imidazole ring, each contributing to its unique chemical reactivity and potential as a versatile building block for novel therapeutic agents.[1] The imidazole nucleus is a well-established pharmacophore found in numerous clinically successful drugs, valued for its ability to engage in various biological interactions.[2][3][4] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group and carboxylic acid provide multiple handles for synthetic diversification. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications in drug discovery and development.

Core Chemical and Physical Properties

The molecular structure of this compound is presented below, along with its key physicochemical data.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1141669-65-9 | [1] |

| Molecular Formula | C₁₀H₆FN₃O₄ | [1] |

| Molecular Weight | 251.17 g/mol | [1] |

| Appearance | White to light yellow crystalline powder (predicted) | Inferred from similar compounds |

| Purity | ≥95.0% | [5] |

| Melting Point | Not experimentally determined. Expected to be >150 °C. | Inferred from related fluoronitrobenzoic acids |

| pKa | Carboxylic acid: ~2.0-3.0; Imidazole (protonated): ~6.0-7.0 (predicted) | Inferred from substituent effects[2][4] |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols.[1] Limited solubility in water and nonpolar solvents. | Inferred from related nitrobenzoic acids[6][7] |

Synthesis and Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 4,5-difluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (1.1 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with dilute HCl to precipitate the product.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Derivatization

The multifunctionality of this compound makes it a versatile platform for chemical elaboration.

Caption: Key reactivity and derivatization pathways.

-

Carboxylic Acid Group: The carboxylic acid functionality is a primary site for modification. Standard coupling reagents (e.g., HATU, EDC) can be used to form amide bonds with a wide range of amines, a cornerstone reaction in medicinal chemistry for building peptide-like structures or introducing diverse side chains. Esterification can be achieved under acidic conditions with alcohols.

-

Nitro Group: The nitro group is a powerful electron-withdrawing group that can be readily reduced to an amino group. Common reducing agents include tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., H₂ over Pd/C). The resulting aniline derivative is a key intermediate for further functionalization, such as diazotization followed by Sandmeyer-type reactions or the formation of sulfonamides and amides.

-

Imidazole Ring: The imidazole ring possesses a basic nitrogen atom that can be protonated or coordinated to metal centers. It can also participate in hydrogen bonding, which is often crucial for target binding in drug molecules.[2][3]

Spectroscopic and Analytical Data (Predicted)

As experimental spectra are not widely available, the following are predicted characteristics based on the analysis of the molecule's functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic Protons: Two singlets or doublets in the downfield region (δ 7.5-8.5 ppm). Imidazole Protons: Three distinct signals in the region of δ 7.0-8.0 ppm. Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon: δ 165-175 ppm. Aromatic Carbons: Signals between δ 110-150 ppm, with carbons attached to electron-withdrawing groups (F, NO₂, COOH, imidazole) shifted downfield. |

| IR Spectroscopy | O-H stretch (acid): Broad band around 3000 cm⁻¹. C=O stretch (acid): ~1700 cm⁻¹. N-O stretch (nitro): Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹. C-F stretch: ~1250 cm⁻¹. |

| Mass Spectrometry | Molecular Ion: [M-H]⁻ at m/z 250 in negative ion mode; [M+H]⁺ at m/z 252 in positive ion mode. Key Fragments: Loss of H₂O (18 Da), NO₂ (46 Da), and CO₂ (44 Da) are expected fragmentation pathways.[8][9] |

Applications in Research and Drug Discovery

The structural motifs within this compound suggest its utility as a scaffold in several areas of drug discovery:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that can be accessed from versatile building blocks like this one.

-

Antimicrobial Agents: The imidazole ring is a common feature in antifungal and antibacterial compounds.[10]

-

Oncology: Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs, and the imidazole moiety is present in various anticancer agents.[11]

The molecule serves as a valuable starting material for creating libraries of compounds for high-throughput screening, leveraging the diverse reactivity of its functional groups.

Safety and Handling

While a detailed toxicological profile is not available, this compound should be handled with the standard precautions for laboratory chemicals.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- Imidazole as a Promising Medicinal Scaffold: Current St

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PubMed.

- pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted deriv

- The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson.

- 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic Acid. (2022). ChemicalBook.

- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-W

- Acidity of Carboxylic Acids. (n.d.). Harish Chandra PG College Varanasi.

- Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. (2013).

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).

- The solubility of 3-nitrobenzoic acid in seven solvents. (n.d.).

- CAS 1141669-65-9: 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid. (n.d.). CymitQuimica.

- Halogenated Benzoic Acids (5). (n.d.). MySkinRecipes.

- 4-Fluoro-5-(1H-Imidazol-1-Yl)-2-NitroBenzoic Acid (CAS No...). (n.d.). Alfa Chemistry.

- 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid ... (n.d.). Benchchem.

- BOC Sciences (Page 180). (n.d.). ChemBuyersGuide.com, Inc..

- 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid. (n.d.). CymitQuimica.

- 4-Fluoro-3-nitrobenzoic acid 98 453-71-4. (n.d.). Sigma-Aldrich.

- Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents. (n.d.). Benchchem.

- Synthesis routes of 3-Fluoro-4-nitrobenzoic acid. (n.d.). Benchchem.

- 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. (2012).

- 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid. (n.d.). CymitQuimica.

- Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. (2022). PubMed.

- Process for the preparation of benzoic acid derivatives via a new intermedi

- CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. (n.d.).

- The solubilities of benzoic acid and its nitrated derivatives (3-nitrobenzoic acid and 3,5-dinitrobenzoic acid). (n.d.).

- 2-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 280997. (n.d.). PubChem - NIH.

- 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101. (n.d.). PubChem.

- 4-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | CID 2737416. (n.d.). PubChem - NIH.

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI.

- Electronic Supplementary Material (ESI) for RSC Advances. (n.d.).

- 4 - Supporting Inform

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed.

- Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. (n.d.). Benchchem.

- Fragmentation patterns of 4(5)

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (n.d.). Universität Halle.

- SAFETY D

- SAFETY D

- SAFETY D

Sources

- 1. CAS 1141669-65-9: 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitroben… [cymitquimica.com]

- 2. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 3. asianpubs.org [asianpubs.org]

- 4. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 5. 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid (CAS number 1141669-65-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid is a multifaceted chemical compound with significant applications in medicinal chemistry.[1] Its structure, which includes a benzoic acid moiety with nitro and fluorine groups, as well as an imidazole ring, makes it a valuable building block in the synthesis of pharmaceuticals.[1] The presence of a fluorine atom can increase the compound's lipophilicity and influence its biological activity, while the electron-withdrawing properties of the nitro group affect its acidity and reactivity.[1] The imidazole ring is of particular interest in medicinal chemistry for its potential interactions within biological systems.[1][2] This guide will delve into the technical aspects of this compound, providing a comprehensive resource for professionals in the field.

Core Properties

A thorough understanding of the physicochemical properties of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid is essential for its effective application.

| Property | Value |

| CAS Number | 1141669-65-9 |

| Molecular Formula | C10H6FN3O4[1] |

| Molecular Weight | 251.17 g/mol [1] |

| Appearance | White to light yellow crystalline powder[3] |

| Solubility | Soluble in organic solvents[1] |

Synthesis and Reactivity

The unique arrangement of functional groups in this compound dictates its synthetic routes and chemical reactivity. The electron-deficient aromatic ring, a result of the fluorine atom and nitro group, makes the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] This characteristic allows for the precise introduction of various nucleophiles.[4]

General Synthesis Workflow

The synthesis of this compound often starts from a difluorinated precursor, such as 2,4-difluoro-5-nitrobenzoic acid, which undergoes a nucleophilic aromatic substitution reaction with imidazole.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol:

-

Reaction Setup: A solution of 2,4-difluoro-5-nitrobenzoic acid and imidazole is prepared in a polar aprotic solvent like dimethylformamide (DMF). A base, such as potassium carbonate, is added to facilitate the reaction.

-

Reaction Execution: The mixture is heated and stirred, with the reaction progress monitored by techniques like thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, the mixture is cooled and acidified to precipitate the product. The crude product is then collected by filtration and purified, often by recrystallization.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably in the development of PARP (poly ADP-ribose polymerase) inhibitors like Olaparib.[5][6][7]

Role as a Key Intermediate for Olaparib

Olaparib is a targeted cancer therapy, particularly effective in patients with BRCA mutations.[5][6] The synthesis of Olaparib and its derivatives often utilizes intermediates derived from fluorinated benzoic acids.[5][8][9]

Synthetic Utility and Derivatization

The functional groups of this compound allow for a range of chemical modifications:

-

Nitro Group Reduction: The nitro group can be reduced to an amine, providing a reactive site for further functionalization, such as amide bond formation.[4]

-

Carboxylic Acid Transformations: The carboxylic acid group can undergo esterification or amidation, allowing for the attachment of various molecular fragments.[4]

This versatility makes it a valuable building block for creating diverse chemical libraries for drug screening.[10]

Logical Workflow for Derivatization

Caption: Derivatization pathway of this compound for drug synthesis.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its unique structural features and versatile reactivity have cemented its importance in the synthesis of complex, life-saving pharmaceuticals. For researchers and drug development professionals, a comprehensive understanding of this compound's properties and synthetic applications is essential for innovation in the field.

References

-

ChemBuyersGuide.com, Inc. BOC Sciences (Page 180). Available from: [Link]

- Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.

-

National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Journey of an Intermediate: From Synthesis to Targeted Cancer Therapy with Olaparib. Available from: [Link]

-

National Institutes of Health. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Available from: [Link]

- Google Patents. CN105085408A - Preparation method of Olaparib intermediate.

-

PubChem. 4-Amino-2-fluoro-5-nitrobenzoic acid. Available from: [Link]

- Google Patents. WO2018038680A1 - Processes for preparing olaparib.

-

National Institutes of Health. (2022). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. Available from: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

-

National Institutes of Health. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. Available from: [Link]

-

PubChem. 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. Available from: [Link]

- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available from: [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

- 1. CAS 1141669-65-9: 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitroben… [cymitquimica.com]

- 2. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 8. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105085408A - Preparation method of Olaparib intermediate - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid

Introduction: Strategic Importance of Fluorinated Imidazole-Containing Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine atoms and imidazole moieties into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The imidazole ring, a ubiquitous heterocycle in biologically active molecules, is prized for its hydrogen bonding capabilities and its role as a versatile pharmacophore.[2] The convergence of these two structural features in a single molecule, such as 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid, yields a highly valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of this compound, delving into the mechanistic underpinnings of the reaction and furnishing a detailed experimental protocol suitable for researchers and professionals in drug development.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The most direct and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of an electron-deficient aromatic ring towards nucleophilic attack. The chosen precursor for this synthesis is 4,5-difluoro-2-nitrobenzoic acid.

Rationale for the Selection of Starting Materials

The selection of 4,5-difluoro-2-nitrobenzoic acid as the starting material is predicated on several key factors:

-

Activation of the Aromatic Ring: The presence of a strongly electron-withdrawing nitro group (-NO₂) at the ortho position and a fluorine atom at the para position to the leaving group (the second fluorine atom) significantly activates the aromatic ring towards nucleophilic attack. This activation is crucial for the reaction to proceed under reasonably mild conditions.

-

Fluorine as a Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.

-

Regioselectivity: The substitution is expected to occur regioselectively at the C-5 position. The nitro group at C-2 exerts a stronger activating effect on the para-positioned fluorine at C-5 compared to the meta-positioned fluorine at C-4.

Imidazole is selected as the nucleophile due to the nucleophilic character of the N-1 nitrogen atom, which readily attacks the electron-deficient carbon of the aromatic ring.

Visualizing the Reaction Pathway

The overall synthetic transformation can be depicted as follows:

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| 4,5-Difluoro-2-nitrobenzoic acid | 203.10 | ≥98% | Commercially Available[3][4] |

| Imidazole | 68.08 | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | 138.21 | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Commercially Available |

| Ethyl Acetate | 88.11 | ACS Grade | Commercially Available |

| Hexanes | - | ACS Grade | Commercially Available |

| Hydrochloric Acid (HCl) | 36.46 | 1 M (aq) | Commercially Available |

| Deionized Water | 18.02 | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-2-nitrobenzoic acid (10.15 g, 50 mmol).

-

Addition of Reagents: Add imidazole (3.74 g, 55 mmol, 1.1 equivalents) and potassium carbonate (13.82 g, 100 mmol, 2.0 equivalents) to the flask.

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 with 1% acetic acid). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of ice-cold deionized water.

-

Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1 M hydrochloric acid. A precipitate will form.

-

Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).

-

-

Purification:

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol and add hot deionized water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

-

Visualizing the Experimental Workflow

Caption: Flowchart of the synthesis and characterization process.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data:

| Property | Value |

| Molecular Formula | C₁₀H₆FN₃O₄ |

| Molecular Weight | 251.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 180-200 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆):

-

δ 13.5 (s, 1H, -COOH)

-

δ 8.25 (d, J = 7.5 Hz, 1H, Ar-H)

-

δ 8.10 (s, 1H, Imidazole-H)

-

δ 7.80 (s, 1H, Imidazole-H)

-

δ 7.55 (d, J = 12.5 Hz, 1H, Ar-H)

-

δ 7.20 (s, 1H, Imidazole-H)

-

-

¹³C NMR (126 MHz, DMSO-d₆):

-

δ 165.0 (C=O)

-

δ 155.0 (d, JCF = 250 Hz, C-F)

-

δ 145.0 (C-NO₂)

-

δ 138.0 (Imidazole-CH)

-

δ 130.0 (Ar-C)

-

δ 125.0 (Ar-CH)

-

δ 120.0 (Imidazole-CH)

-

δ 118.0 (d, JCF = 20 Hz, C-H)

-

δ 115.0 (Imidazole-CH)

-

δ 110.0 (Ar-C)

-

-

¹⁹F NMR (470 MHz, DMSO-d₆):

-

δ -120.0 (s)

-

Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹):

-

3100-2500 (broad, O-H stretch of carboxylic acid)

-

1710 (C=O stretch)

-

1540, 1350 (N-O stretch of nitro group)

-

1250 (C-F stretch)

-

Mass Spectrometry (MS)

-

ESI-MS: m/z 252.04 [M+H]⁺, 250.03 [M-H]⁻

Safety Considerations

-

4,5-Difluoro-2-nitrobenzoic acid: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Imidazole: Corrosive and harmful if swallowed. Avoid inhalation and contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Work in a well-ventilated fume hood and wear appropriate gloves.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 4,5-difluoro-2-nitrobenzoic acid with imidazole is a robust and efficient method for producing this valuable building block. The procedure outlined in this guide is based on established chemical principles and provides a clear pathway for obtaining the target compound in good yield and high purity. The detailed characterization data serves as a benchmark for confirming the successful synthesis of the molecule. This technical guide is intended to empower researchers and drug development professionals with the knowledge and practical steps necessary to incorporate this important scaffold into their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

-

Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. (2013). [Link]

-

Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Combinatorial Science, 15(1), 39-47. [Link]

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011).

-

Iram, S., Riaz, A., & Abbas, N. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 177-190. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link]

- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2024).

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ResearchGate. [Link]

-

4-Fluoro-2-methyl-5-nitrobenzoic acid. PubChem. [Link]

-

Imidazole. BMRB. [Link]

-

Pozharskii, A. F., & Soldatenkov, A. T. (2011). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). Understanding the Properties of 4,5-Difluoro-2-nitrobenzoic Acid for Synthesis. [Link]

-

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. National Institutes of Health. [Link]

-

1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

- Preparation of imidazole-4,5-dicarboxylic acid.

-

IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]

-

2,5-Difluoro-4-nitrobenzoic acid. PubChem. [Link]

-

Benzoic acid, 4-nitro-. NIST WebBook. [Link]

-

IR spectra of 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid and... ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid

Executive Summary: This document provides a comprehensive technical overview of the molecular structure of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid, a heterocyclic compound of significant interest to medicinal chemistry and drug development. By integrating data on its chemical identity, structural features, and the analytical methodologies required for its characterization, this guide serves as a critical resource for researchers. The molecule's architecture, featuring a fluorinated nitrobenzoic acid core linked to an imidazole ring, presents a unique combination of functional groups that are pivotal for its potential biological activity and synthetic utility.

Introduction

This compound is a substituted aromatic compound whose structural complexity makes it a compelling candidate for investigation in pharmaceutical sciences. The molecule incorporates three key pharmacophores: a nitroaromatic system, a fluorine substituent, and an imidazole ring. Nitroaromatic compounds are known for their roles in developing therapeutics, often acting as prodrugs that undergo bioreductive activation.[1][2][3] The imidazole moiety is a ubiquitous structural motif in numerous biologically active molecules, including the amino acid histidine, and is a cornerstone in the design of various therapeutic agents due to its hydrogen bond donor-acceptor capabilities.[4][5][6][7] Furthermore, the incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.[8] This guide delineates the molecular structure through a multi-faceted analysis, providing foundational knowledge for its application in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity is paramount for any scientific investigation. The key identifiers and computed properties for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid | [8] |

| CAS Number | 1141669-65-9 | [9] |

| Molecular Formula | C₁₀H₆FN₃O₄ | [8][9] |

| Molecular Weight | 251.173 g/mol | [9] |

| SMILES | FC=1C(=CC(C(O)=O)=C(N(=O)=O)C1)N2C=CN=C2 | [8] |

| InChI Key | MRXQKKIAHFIDNX-UHFFFAOYSA-N | [8][9] |

The structure consists of a benzene ring substituted with four different functional groups. The carboxylic acid and nitro groups are positioned ortho to each other, while the fluorine atom and the imidazole ring are in a para arrangement relative to one another. This specific substitution pattern dictates the molecule's electronic properties, reactivity, and three-dimensional shape, which are critical determinants of its biological function.

Synthesis and Structural Context

This synthetic logic underscores the chemical rationale for the final arrangement of the substituents. The electron-withdrawing nature of the nitro and carboxyl groups activates the aromatic ring towards nucleophilic attack, facilitating the introduction of the imidazole moiety.

Caption: Fig 1. Plausible Synthetic Workflow

Structural Elucidation: An Integrated Analytical Approach

Confirming the molecular structure of this compound requires a combination of modern analytical techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.

Caption: Fig 2. Integrated Analytical Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for determining the connectivity of atoms in an organic molecule. For this compound, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) would be essential.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the benzoic acid ring and the imidazole ring. The aromatic protons on the benzoic acid core would likely appear as doublets due to coupling with the adjacent fluorine atom and other protons. The three protons of the imidazole ring would also exhibit characteristic shifts and coupling patterns. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would reveal ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carboxyl carbon appearing at the most downfield position.

-

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum would show a single resonance, confirming the presence of a single fluorine environment in the molecule.

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a 5 mm NMR tube.[10]

-

Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[10]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[11]

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum using a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[11]

-

¹⁹F NMR Acquisition: Acquire the spectrum using standard parameters for fluorine observation.

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate chemical shifts using the residual solvent peak as an internal standard.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition of the compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₆FN₃O₄).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would reveal characteristic losses of functional groups, such as the carboxylic acid (-45 Da), the nitro group (-46 Da), and potentially the imidazole ring, further corroborating the proposed structure.

Protocol 2: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: Inject a small volume (e.g., 1-5 µL) onto a C18 reverse-phase column and elute with a gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

-

Mass Spectrometry: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to detect the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Data Analysis: Extract the accurate mass from the resulting spectrum and use it to calculate the elemental composition. Analyze fragmentation spectra to identify key structural fragments.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| C=O (Carboxylic Acid) | ~1700 | Stretching vibration |

| N-O (Nitro Group) | ~1550 and ~1350 | Asymmetric and symmetric stretching |

| C-F (Aromatic) | ~1250-1000 | Stretching vibration |

These characteristic absorption bands would provide strong evidence for the presence of the carboxylic acid, nitro, and fluoro functionalities.[10]

Significance in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in this compound makes it a molecule of high interest in medicinal chemistry.

Caption: Fig 3. Functional Group Significance

-

The Nitro Group: This group is a strong electron-withdrawing moiety that significantly influences the molecule's electronic properties.[1] In medicinal chemistry, nitroaromatic compounds are often explored as hypoxia-activated prodrugs, particularly in cancer therapy and for treating anaerobic infections.[3][13] The nitro group can be reduced in low-oxygen environments to form reactive species that are cytotoxic.[1][2]

-

The Imidazole Ring: Imidazole and its derivatives are prevalent in pharmaceuticals, known to engage in a wide array of biological activities including anticancer, antifungal, and anti-inflammatory properties.[5][14] Its ability to coordinate with metal ions in enzymes and act as a proton shuttle makes it a valuable component for designing enzyme inhibitors.[6]

-

The Fluoro Substituent: The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[8]

-

The Carboxylic Acid: This group provides a crucial handle for synthetic modification, allowing for the creation of libraries of related compounds (e.g., amides, esters) to explore structure-activity relationships (SAR).

Conclusion

The molecular structure of this compound is a sophisticated chemical architecture, strategically combining several key functional groups known for their importance in medicinal chemistry. Its characterization relies on an integrated approach using NMR, mass spectrometry, and IR spectroscopy to confirm its atomic connectivity, molecular formula, and the presence of its defining moieties. The insights gained from a thorough structural analysis provide the essential foundation for exploring its potential as a lead compound or a versatile building block in the development of novel therapeutic agents.

References

- The Importance of Imidazole Derivatives in Pharmaceutical Research. (n.d.). Acme Bioscience.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.

- Important drugs containing imidazole motifs as building blocks. (n.d.). ResearchGate.

- Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. (2023). Life Chemicals.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central.

- 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid. (n.d.). CymitQuimica.

- CAS 1141669-65-9: 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid. (n.d.). CymitQuimica.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI.

- Special Issue: Novel Imidazole Derivatives in Medicinal Chemistry. (n.d.). MDPI.

- 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.

- A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors. (n.d.). Benchchem.

- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.

- Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI.

- Spectroscopic Data for 2-Bromo-3-nitrobenzoic Acid: A Technical Guide. (n.d.). Benchchem.

- Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide. (n.d.). Benchchem.

- Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. (2022). PubMed.

Sources

- 1. svedbergopen.com [svedbergopen.com]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 1141669-65-9: 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitroben… [cymitquimica.com]

- 9. 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Solubility Profile of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid, a novel compound of interest for pharmaceutical research and development. In the absence of established experimental data for this specific molecule, this guide synthesizes theoretical principles with field-proven experimental methodologies to offer a robust strategy for its complete solubility assessment. The protocols detailed herein are designed to be self-validating and adhere to the highest standards of scientific integrity, providing researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data. This document outlines the determination of both kinetic and thermodynamic solubility, the influence of pH, temperature, and solvent systems, and the assessment of solubility in biorelevant media to predict in vivo behavior.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] this compound is a complex heterocyclic compound with structural motifs that suggest a nuanced solubility profile. A thorough understanding of its solubility is therefore paramount for its progression in the drug development pipeline.

This guide provides a first-principles approach to characterizing the solubility of this compound. We will first dissect the molecule's structural components to postulate its likely solubility behavior. Subsequently, a multi-faceted experimental plan will be detailed, designed to provide a comprehensive understanding of its solubility under a range of conditions.

Theoretical Solubility Profile Assessment

A predictive analysis of the solubility of this compound can be derived from its constituent functional groups: a nitrobenzoic acid core, a fluorine substituent, and an imidazole ring.

-

Nitrobenzoic Acid Core : Benzoic acid and its derivatives exhibit a wide range of solubilities depending on the nature and position of their substituents.[3] The carboxylic acid group imparts ionizable character, suggesting that the solubility of this compound will be highly pH-dependent.[4][5] The nitro group, being electron-withdrawing, increases the acidity of the carboxylic acid compared to benzoic acid itself.[6]

-

Fluorine Substituent : The introduction of a fluorine atom can have multifaceted effects on a molecule's physicochemical properties.[7][8] While often increasing lipophilicity, which might decrease aqueous solubility, fluorine's high electronegativity can also influence the pKa of nearby functional groups, thereby modulating solubility.[7][8][9]

-

Imidazole Ring : The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. It is generally a polar group that can participate in hydrogen bonding, which tends to enhance aqueous solubility.[10][11][12] Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base, further contributing to a complex pH-solubility profile.[11][12]

Based on this analysis, it is hypothesized that this compound will exhibit low intrinsic solubility in pure water, with solubility increasing significantly at pH values above the pKa of the carboxylic acid and below the pKa of the protonated imidazole ring.

Comprehensive Experimental Solubility Determination

A holistic understanding of the solubility profile requires a multi-pronged experimental approach. This section details the recommended protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In early drug discovery, distinguishing between kinetic and thermodynamic solubility is crucial.[2][13][14]

-

Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening method that provides an early indication of potential solubility issues.[9][13][15][16]

-

Thermodynamic Solubility , often considered the "gold standard," is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[17][18] This measurement is more time-consuming but provides the true solubility of the compound under specific conditions.

The following diagram illustrates the conceptual workflow for both types of solubility assays.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Recommended Experimental Protocols

The shake-flask method is the benchmark for determining thermodynamic solubility.[7][17]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired test medium (e.g., purified water, various buffers).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The determined concentration represents the thermodynamic solubility under the tested conditions.

Given the presence of ionizable groups, determining the solubility as a function of pH is critical.[5][19]

Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4). According to ICH guidelines, buffers at pH 1.2, 4.5, and 6.8 are recommended.[11][20][21]

-

Solubility Measurement: Perform the shake-flask method as described in section 3.2.1 for each buffer.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH to generate the pH-solubility profile.

Temperature can significantly influence solubility, and understanding this relationship is important for formulation and storage considerations.[22][23]

Protocol:

-

Temperature Control: Set up a series of shake-flask experiments in a single, relevant medium (e.g., pH 7.4 buffer).

-

Incubation: Incubate each set of samples at a different, precisely controlled temperature (e.g., 4°C, 25°C, 37°C, 50°C).

-

Analysis: Following equilibration, determine the solubility at each temperature as previously described.

-

Thermodynamic Calculation: The data can be used to calculate thermodynamic parameters of dissolution, such as the enthalpy of solution, using the van't Hoff equation.[22]

For formulation development, understanding the solubility in various organic solvents and co-solvent systems is essential.

Protocol:

-

Solvent Selection: Choose a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400).

-

Binary Systems: Prepare a series of binary solvent systems with water at different volume ratios (e.g., 10%, 20%, 50% v/v of the organic co-solvent).

-

Solubility Determination: Measure the solubility of this compound in each pure solvent and co-solvent mixture using the shake-flask method.

-

Modeling: The data can be used to develop and validate cosolvency models, such as the log-linear model, to predict solubility in other solvent mixtures.[3][4][24]

To better predict in vivo performance, solubility should be assessed in biorelevant media that mimic the composition of human gastrointestinal fluids.[25][26][27][28]

Protocol:

-

Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin to simulate the conditions in the small intestine before and after a meal.[25][26][27][28]

-

Solubility Measurement: Determine the solubility in FaSSIF and FeSSIF using the shake-flask method at 37°C.

-

Interpretation: The results will provide insights into the potential for food effects on the drug's absorption and bioavailability.

The following diagram illustrates the key experimental variables to be investigated for a comprehensive solubility profile.

Caption: Key Experimental Variables for Solubility Profiling.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in tabular format.

Table 1: Hypothetical Thermodynamic Solubility Data

| Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Purified Water | 25 | ||

| pH 1.2 Buffer | 37 | ||

| pH 4.5 Buffer | 37 | ||

| pH 6.8 Buffer | 37 | ||

| FaSSIF (pH 6.5) | 37 | ||

| FeSSIF (pH 5.0) | 37 |

Table 2: Hypothetical Solubility in Different Solvents at 25°C

| Solvent | Solubility (mg/mL) |

| Water | |

| Ethanol | |

| Propylene Glycol | |

| PEG 400 | |

| Acetone | |

| Acetonitrile |

Conclusion

A comprehensive understanding of the solubility profile of this compound is a prerequisite for its successful development as a therapeutic agent. This technical guide has provided a robust framework for achieving this, combining theoretical predictions based on its chemical structure with a detailed, multi-faceted experimental plan. By systematically investigating the impact of pH, temperature, solvent composition, and biorelevant media on both kinetic and thermodynamic solubility, researchers can generate the critical data needed to guide formulation strategies, predict in vivo performance, and ultimately, de-risk the development process. The adoption of these standardized and self-validating protocols will ensure the generation of high-quality, reliable data, paving the way for the informed advancement of this promising compound.

References

-

Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(4), 1102-1108. [Link]

-

Taylor, A. M., et al. (2019). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 62(18), 8857-8883. [Link]

-

Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

-

Pharma Lesson. (2023). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]

-

Kumar, V., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-25. [Link]

-

Solubility of Things. 4-Nitrobenzoic acid. [Link]

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]

-

Wikipedia. Imidazole. [Link]

-

Begnini, M. L., et al. (2021). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 219, 113423. [Link]

-

Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. [Link]

-

Dressman, J. B., et al. (2001). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology, 25(7), 68-80. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Domańska, U., et al. (2008). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 53(8), 1836-1841. [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Dissolution Technologies. (2001). Dissolution Media Simulating Fasted and Fed States. [Link]

-

National Center for Biotechnology Information. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. [Link]

-

MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

Scribd. Temperature Effects on Drug Solubility. [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

ResearchGate. (2022). Solubility profile of API at different pH mediums in distilled water... [Link]

-

Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Queimada, A. J., et al. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Fluid Phase Equilibria, 282(1), 21-28. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 93. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Simulations Plus. (2024). New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors. [Link]

-

ResearchGate. (2009). Temperature and solvent effects in the solubility of some drugs: experimental and modeling. [Link]

-

Indiana University Pressbooks. Effect of Temperature and Solvent on Solubility. [Link]

-

Pharma Specialists. (2024). Role of API pH in Formulation Development. [Link]

-

Pawar, P. V., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Indo American Journal of Pharmaceutical Research, 3(2), 2250-2271. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(8), 1781-1787. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

ResearchGate. (2021). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 5. Role of API pH in Formulation Development [pharmaspecialists.com]

- 6. Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. researchgate.net [researchgate.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. tandfonline.com [tandfonline.com]

- 18. creative-biolabs.com [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. database.ich.org [database.ich.org]

- 21. ema.europa.eu [ema.europa.eu]

- 22. scribd.com [scribd.com]

- 23. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. biorelevant.com [biorelevant.com]

- 26. pharmalesson.com [pharmalesson.com]

- 27. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 28. dissolutiontech.com [dissolutiontech.com]

The Tripartite Threat: A Technical Guide to the Biological Potential of Nitroimidazole Benzoic Acid Derivatives

Executive Summary

The confluence of well-established pharmacophores into novel molecular architectures represents a cornerstone of modern drug discovery. This guide delves into the synergistic potential of combining the nitroimidazole scaffold, a renowned agent in antimicrobial and antiparasitic chemotherapy, with the versatile benzoic acid moiety. We will explore the mechanistic underpinnings, biological activities, and key experimental methodologies for evaluating this promising class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of nitroimidazole benzoic acid derivatives against a tripartite of global health threats: microbial infections, parasitic diseases, and cancer.

Introduction: A Strategic Molecular Alliance

The 5-nitroimidazole core is a privileged structure in medicine, most famously represented by metronidazole.[1] Its biological activity is intrinsically linked to the reductive activation of the nitro group under the low-oxygen conditions characteristic of anaerobic bacteria, protozoa, and the hypoxic microenvironments of solid tumors.[][3] This activation generates reactive nitroso radicals that induce cytotoxic damage, primarily through the disruption of DNA structure and protein function.[][4]

Separately, the benzoic acid scaffold is a frequent component in a multitude of approved drugs, valued for its ability to modulate pharmacokinetic properties such as solubility, membrane permeability, and protein binding. Its derivatives have demonstrated a wide array of biological activities, including significant anticancer potential.[5]

The strategic fusion of these two moieties into a single derivative is hypothesized to yield compounds with enhanced or novel biological profiles. The benzoic acid portion can be systematically modified to fine-tune physicochemical properties, potentially overcoming resistance mechanisms, improving target specificity, and enhancing efficacy. This guide provides a comprehensive examination of the realized potential of this molecular alliance.

Antiparasitic Activity: Exploiting Anaerobic Metabolism

Nitroimidazole benzoic acid derivatives retain the core mechanism of their parent nitroimidazoles, making them potent agents against anaerobic protozoa.

Mechanism of Action

The efficacy of nitroimidazoles against parasites like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis is dependent on their unique, low-redox-potential metabolic pathways.[4][6] Within the parasite, cellular enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) transfer electrons to the nitro group of the compound.[1] This one-electron reduction forms a highly reactive nitro radical anion.[1] This radical can then covalently bind to and fragment parasitic DNA, leading to rapid cell death.[4][6] The benzoic acid substituent can influence the compound's uptake and intracellular concentration, thereby modulating its overall potency.

Data on Antiparasitic Activity

Numerous studies have demonstrated the potent activity of novel nitroimidazole derivatives. Derivatisation of the core scaffold has yielded compounds with significantly improved efficacy, particularly against metronidazole-resistant strains of G. lamblia.

| Compound Class | Target Organism | EC50 (µM) | Reference |

| Metronidazole | G. lamblia (MtzS) | 6.1 | [7] |

| Metronidazole | G. lamblia (MtzR) | 18.0 | [7] |

| Nitroimidazole Carboxamides | G. lamblia (MtzR) | 0.1 - 2.5 | [7] |

| Nitroimidazole Carboxamides | E. histolytica | 1.7 - 5.1 | [7] |

| Nitroimidazole Carboxamides | T. vaginalis | 0.6 - 1.4 | [7] |

Experimental Protocol: In Vitro Susceptibility Testing for Giardia lamblia

This protocol outlines a standard method for determining the 50% effective concentration (EC50) of a compound against G. lamblia trophozoites.

Materials:

-

Giardia lamblia trophozoites (e.g., WB strain)

-

TYI-S-33 medium supplemented with bovine bile and fetal bovine serum

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Metronidazole (as a positive control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Culture Maintenance: Maintain G. lamblia trophozoites in TYI-S-33 medium at 37°C in anaerobic conditions.

-

Compound Preparation: Prepare serial two-fold dilutions of the test compound and metronidazole in TYI-S-33 medium directly in the 96-well plates. Include a vehicle control (DMSO) and a no-drug control.

-

Inoculation: Adjust the concentration of trophozoites to 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well of the plate.

-

Incubation: Incubate the plates anaerobically at 37°C for 48 hours.

-

Viability Assessment: After incubation, equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Convert luminescence readings to percentage of inhibition relative to the no-drug control. Calculate the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Anticancer Activity: Targeting the Hypoxic Tumor Microenvironment

The hypoxic cores of solid tumors provide an ideal environment for the selective activation of nitroimidazole-based bioreductive prodrugs.

Mechanism of Action

Solid tumors often outgrow their blood supply, resulting in regions of severe oxygen deprivation (hypoxia).[8] Cancer cells in these regions upregulate specific oxidoreductase enzymes.[3] Nitroimidazole benzoic acid derivatives can diffuse into these hypoxic zones where they are reduced by these enzymes into cytotoxic agents.[8][9] This process is inhibited by oxygen, which rapidly re-oxidizes the initial radical anion back to the parent compound, thus sparing well-oxygenated normal tissues.[3] The resulting cytotoxic species cause DNA damage and protein adducts, leading to replication stress, cell cycle arrest, and ultimately, apoptotic or cytostatic cell death.[8]

Data on Anticancer Activity

Studies on N-alkyl-nitroimidazoles have demonstrated their cytotoxic potential against various cancer cell lines, with some compounds showing selectivity for tumor cells over normal cells.

| Compound | Cell Line | LC50 (µM) | Reference |

| N-methyl-nitroimidazole | Vero (Normal Kidney) | 27.00 ± 2.8 | [10] |

| N-methyl-nitroimidazole | A549 (Lung Carcinoma) | 17.00 ± 1.7 | [10] |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast Adenocarcinoma) | 16.67 ± 2.3 | [10] |

| N-ethyl-nitroimidazole | Vero (Normal Kidney) | 33.00 ± 7.1 | [10] |

| N-ethyl-nitroimidazole | A549 (Lung Carcinoma) | 14.67 ± 2.5 | [10] |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast Adenocarcinoma) | 17.33 ± 2.1 | [10] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound stock solution (in DMSO)

-

Doxorubicin (as a positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C, 5% CO2.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle and no-treatment controls.

-

Incubation: Incubate the plates for 48-72 hours. For hypoxia studies, place plates in a hypoxic chamber (e.g., <1% O2) during this incubation.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) from the dose-response curve.[11]

Antimicrobial Activity: A Broad-Spectrum Approach

While renowned for activity against anaerobes, modifications to the nitroimidazole benzoic acid structure can broaden their spectrum to include other bacteria and fungi.

Mechanism of Action

The primary mechanism against anaerobic bacteria mirrors the antiparasitic action: reductive activation of the nitro group to generate DNA-damaging radicals.[] This makes them highly effective against anaerobic pathogens. The activity against other microbes may be less dependent on the nitro group and more influenced by the overall structure, allowing the molecule to inhibit other essential cellular processes.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Test compound stock solution (in DMSO)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB across the wells of a 96-well plate.[13] Reserve wells for positive (no drug) and negative (no bacteria) controls.

-

Inoculum Preparation: From a fresh culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]

-

Final Inoculum: Dilute the standardized suspension into CAMHB to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well (except the negative control).[15]

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[13]

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14]

Synthesis and Future Directions

The synthesis of nitroimidazole benzoic acid derivatives is typically achieved through standard coupling reactions. For instance, an amino or hydroxyl functional group on the nitroimidazole core can be reacted with an activated benzoic acid (like an acid chloride) or via carbodiimide-mediated coupling.[16][17] This modularity allows for the creation of large libraries of compounds for screening.

The research presented herein underscores the vast potential of nitroimidazole benzoic acid derivatives. Their ability to be selectively activated in low-oxygen environments makes them highly attractive candidates for development as next-generation antiparasitics and hypoxia-activated anticancer agents. Future work must focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by rigorous in vivo efficacy and toxicological evaluations to identify lead candidates for clinical development.

References

-

Rashed, E. O., Taha, M. A., El-Senduny, F. F., & Shehata, M. (2022). Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. Redox Biology, 52, 102300. Available from: [Link]

-

Abdominal Key. (2016). Antimicrobials for parasitic diseases. Retrieved from [Link]

-

Leitsch, D., Kolarich, D., Altmann, F., & Duchene, M. (2012). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 2, 196-200. Available from: [Link]

-

González-López, L., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Antiparasitic Drugs. In StatPearls. Retrieved from [Link]

- Google Patents. (n.d.). CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs.

-

Upadhayaya, R. S., Vandavasi, J. K., & Hu, L. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. Available from: [Link]

-

González-López, L., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14, 45-51. Available from: [Link]

-

World Organisation for Animal Health (WOAH). (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Terrestrial Manual. Available from: [Link]

-

NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs. Retrieved from [Link]

-